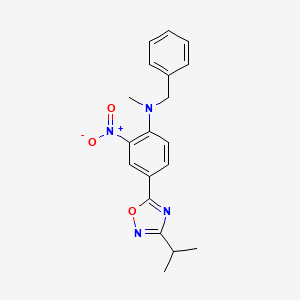
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is known for its unique chemical structure and properties, which make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have an impact on the functioning of certain neurotransmitters in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline are still being studied. However, studies have suggested that this compound may have an impact on the activity of certain enzymes and neurotransmitters, which may be responsible for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also has a unique chemical structure and properties, which make it suitable for a wide range of applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline. One direction is to further explore its potential use as an anticancer agent and its mechanism of action. Another direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to explore its potential use in agriculture and material science. Finally, the toxicity of this compound needs to be further studied to determine its safety for use in various applications.
Synthesis Methods
The synthesis of N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline involves the reaction of benzylamine, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-nitro-4-methylbenzenediazonium tetrafluoroborate in the presence of a base such as triethylamine. The reaction yields N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline as a yellow solid with a high yield and purity.
Scientific Research Applications
N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline has been shown to have insecticidal properties, making it a potential alternative to conventional insecticides. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(2)18-20-19(26-21-18)15-9-10-16(17(11-15)23(24)25)22(3)12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVAQQICACZATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)CC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


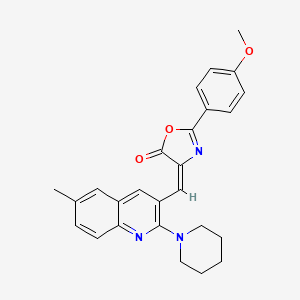
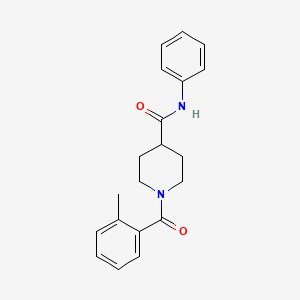
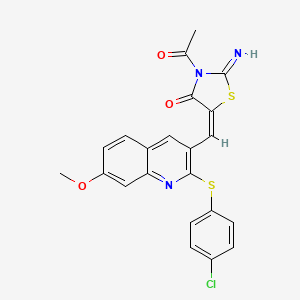
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)


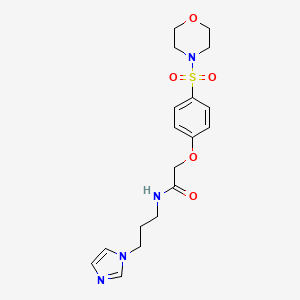
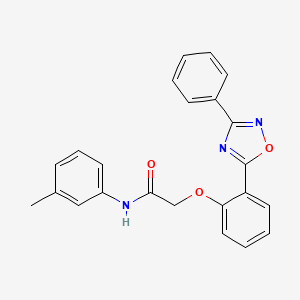
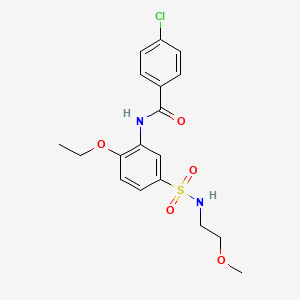
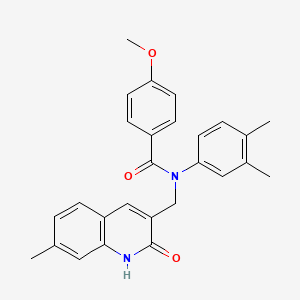
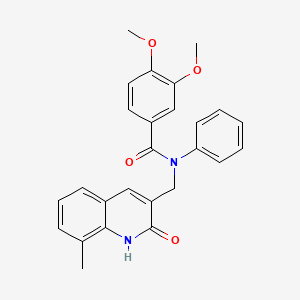

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)